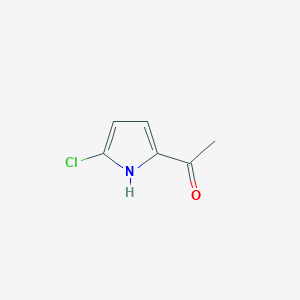

1-(5-chloro-1H-pyrrol-2-yl)ethanone

Description

Significance of Halogenated Pyrrole (B145914) Derivatives in Modern Chemical Research

Halogenated pyrrole derivatives are crucial building blocks in contemporary chemical research, largely due to the unique properties that halogens impart to the pyrrole ring. The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties, reactivity, and biological activity of the parent pyrrole molecule.

Halogenation, particularly at the 2-position of the pyrrole ring, is a common synthetic strategy. wikipedia.org These halogenated pyrroles serve as versatile intermediates, enabling further functionalization through various cross-coupling reactions. This strategic placement of a halogen allows for the construction of more complex molecular architectures.

In the context of medicinal chemistry, halogenated pyrroles are found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov For instance, pyrrolomycin, a polyhalogenated antibiotic, demonstrates potent bioactivity. nih.gov The presence of halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also influence binding interactions with biological targets. The development of practical synthetic routes to novel halogen-substituted pyrrole building blocks is an active area of research, aimed at providing tools for hit-to-lead optimization in drug discovery. acs.org

Strategic Positioning of 1-(5-chloro-1H-pyrrol-2-yl)ethanone within 2-Acylpyrrole Chemistry

The 2-acylpyrroles are a significant subclass of pyrrole derivatives characterized by an acyl group at the 2-position of the pyrrole ring. nih.gov The parent compound, 2-acetylpyrrole (B92022), is a naturally occurring molecule found in various organisms and is used as a flavoring agent. nih.govacs.org The acyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and influences the regioselectivity of such reactions.

The introduction of an acyl group onto the nitrogen atom of pyrrole has also been shown to be of medicinal importance. rsc.org The compound this compound combines the features of both a halogenated pyrrole and a 2-acylpyrrole. The chlorine atom at the 5-position further modulates the electronic properties of the ring. This dual substitution makes this compound a strategically important molecule. It can be used as a precursor for the synthesis of a variety of more complex pyrrole derivatives, with the chloro and acetyl groups providing multiple points for chemical modification. The reactivity of N-acylpyrroles can be highly dependent on the reaction conditions, allowing for chemoselective transformations such as anionic Fries rearrangements or C-H functionalization. rsc.org

Fundamental Electronic and Structural Considerations of the this compound Scaffold

The electronic and structural properties of this compound are a direct consequence of the interplay between the pyrrole ring, the chloro substituent, and the acetyl group. Pyrrole itself is an aromatic, five-membered heterocycle where the nitrogen lone pair participates in the π-system. researchgate.net

The acetyl group at the 2-position and the chlorine atom at the 5-position are both electron-withdrawing groups. These substituents decrease the electron density of the pyrrole ring, which in turn affects its aromaticity and reactivity. Specifically, they make the ring less susceptible to electrophilic attack compared to unsubstituted pyrrole.

Table 1: Physicochemical Properties of 2-Acetylpyrrole

| Property | Value |

|---|---|

| IUPAC Name | 1-(1H-pyrrol-2-yl)ethanone |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Melting Point | 90 °C |

| Boiling Point | 220 °C |

| LogP | 0.93 |

Data sourced from PubChem. nih.gov

Spectroscopic data provides further insight into the structure of these compounds. For instance, the NMR and IR spectra of related pyrrole derivatives have been extensively studied to understand the electronic environment of the ring and the influence of various substituents. arkat-usa.org

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

1-(5-chloro-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H6ClNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 |

InChI Key |

IFULTHBJBKOHFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights into 1 5 Chloro 1h Pyrrol 2 Yl Ethanone

Reactivity of the Acetyl Group (C=O) of 1-(5-chloro-1H-pyrrol-2-yl)ethanone

Carbonyl Condensation Reactions and Derivative Formation

The acetyl group in this compound serves as a reactive handle for a variety of condensation reactions, most notably the Claisen-Schmidt condensation, which is a cornerstone for the synthesis of chalcones and their derivatives. nih.govscialert.net

Claisen-Schmidt Condensation:

This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. byjus.com In the context of this compound, it reacts with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) in an alcoholic solvent, to yield chalcone (B49325) derivatives. nih.gov The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone. byjus.comnih.gov

The general synthetic route for the formation of pyrrole-based chalcones is depicted below:

Scheme 1: General synthesis of pyrrole-based chalcones via Claisen-Schmidt condensation. nih.gov

A variety of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives with different substitution patterns on the phenyl ring. These reactions can be carried out using conventional heating or microwave irradiation, with the latter often providing improved reaction times and yields. ijaresm.com

Table 1: Examples of Chalcone Derivatives from Pyrrole-Based Ketones

| Ketone Reactant | Aldehyde Reactant | Product | Reference |

| 2-Acetyl-1-methylpyrrole | Aryl-furfural | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(furan-2-yl)prop-2-en-1-one | nih.gov |

| 2-Acetylpyrrole (B92022) | Substituted benzaldehydes | 1-(1H-Pyrrol-2-yl)-3-(substituted-phenyl)prop-2-en-1-one | nih.gov |

| 2-Acetyl naphthalene | Substituted benzaldehydes | 1-(Naphthalen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one | nih.gov |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | Chalcone derivatives | nih.gov |

These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines, which can be obtained through subsequent cyclization reactions.

Reduction and Oxidation Pathways Affecting the Acetyl Moiety

The acetyl group of this compound can undergo both reduction and oxidation, providing pathways to other important classes of compounds.

Reduction of the Acetyl Group:

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation.

Sodium Borohydride Reduction: NaBH₄ is a mild and selective reducing agent that can convert ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.comrsc.org This method is generally chemoselective for aldehydes and ketones, leaving other functional groups like esters and amides intact. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). wikipedia.org The reaction is a syn-addition of two hydrogen atoms across the carbonyl double bond. This process is highly efficient but may also reduce other unsaturated functionalities within the molecule if not carefully controlled.

The reduction of the acetyl group in this compound would yield 1-(5-chloro-1H-pyrrol-2-yl)ethanol, a chiral secondary alcohol.

Oxidation of the Acetyl Group:

The acetyl group can be oxidized to an ester through the Baeyer-Villiger oxidation. nih.govsigmaaldrich.comorganicchemistrytutor.comorganic-chemistry.orgwikipedia.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. organicchemistrytutor.com The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. A subsequent migratory insertion of one of the groups attached to the carbonyl carbon onto the adjacent oxygen atom of the peroxy group leads to the formation of the ester. nih.gov

The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the regioselectivity of the Baeyer-Villiger oxidation. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wikipedia.org In the case of this compound, the migration of the pyrrole (B145914) ring is expected to be more favorable than the methyl group, leading to the formation of (5-chloro-1H-pyrrol-2-yl) acetate.

Pericyclic and Cycloaddition Reactions Involving the Pyrrole Ring System

While the aromatic character of the pyrrole ring makes it less prone to participate in cycloaddition reactions compared to simple dienes, under certain conditions, it can act as a diene or a dienophile in pericyclic reactions. byjus.com

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.comsigmaaldrich.com The reactivity of the pyrrole ring as a diene is generally low due to its aromaticity. However, the presence of electron-withdrawing groups on the nitrogen atom can enhance its dienic character. masterorganicchemistry.com For this compound, N-acylation could potentially facilitate its participation in Diels-Alder reactions. The reaction would involve the pyrrole ring acting as the 4π component and a suitable dienophile as the 2π component. The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory. masterorganicchemistry.comresearchgate.net

1,3-Dipolar Cycloaddition:

Pyrrole derivatives can also participate in 1,3-dipolar cycloaddition reactions. These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. For instance, azomethine ylides can undergo a [3+2] cycloaddition with electron-deficient alkenes or alkynes to afford pyrrole derivatives. nih.govyoutube.com While this compound itself is not a 1,3-dipole, its derivatives could be designed to participate in such reactions.

Probing Acid-Base Chemistry and Tautomeric Equilibria of this compound

Acid-Base Properties:

The acid-base properties of this compound are influenced by both the pyrrole ring and its substituents.

Acidity: The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5 for the parent pyrrole. nih.gov The presence of the electron-withdrawing chloro and acetyl groups on the pyrrole ring is expected to increase the acidity of the N-H proton in this compound compared to unsubstituted pyrrole. This is due to the stabilization of the resulting pyrrolide anion through inductive effects and resonance.

Basicity: Pyrrole is a very weak base, with a pKaH of about -3.8 for its conjugate acid. scialert.netbyjus.com The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet, making it less available for protonation. Protonation, when it occurs, typically happens at the C-2 or C-5 position, as this allows for better delocalization of the positive charge in the resulting cation. The electron-withdrawing nature of the chloro and acetyl substituents would further decrease the basicity of the pyrrole ring in this compound.

Tautomeric Equilibria:

This compound can theoretically exist in tautomeric forms, primarily through keto-enol tautomerism involving the acetyl group.

Keto-Enol Tautomerism:

This involves the interconversion between the keto form (the acetyl group) and its corresponding enol form, 1-(5-chloro-1H-pyrrol-2-yl)-1-ethenol. medchemexpress.com In general, for simple ketones, the keto form is overwhelmingly favored at equilibrium. However, the stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and conjugation. For 2-acylpyrroles, the formation of intramolecular hydrogen bonds between the pyrrole N-H and the carbonyl oxygen can stabilize the syn-conformer of the keto form. The equilibrium between the keto and enol tautomers can be catalyzed by either acid or base. medchemexpress.com While the keto form is expected to be the predominant species for this compound, the presence of the enol tautomer, even in small concentrations, can be significant for its reactivity, as enols are nucleophilic at the α-carbon.

Advanced Spectroscopic and Diffraction Characterization for Mechanistic and Structural Elucidation of 1 5 Chloro 1h Pyrrol 2 Yl Ethanone and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable for the unambiguous structural determination of organic molecules in solution. These techniques offer detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Complex Spin Systems and Stereochemical Assignment

The ¹H NMR spectrum of 1-(5-chloro-1H-pyrrol-2-yl)ethanone is defined by the spin system of the protons on the pyrrole (B145914) ring. Unlike its parent compound, 2-acetylpyrrole (B92022), which features a three-proton system, the substitution of chlorine at the C-5 position simplifies the spectrum to a two-proton system corresponding to the hydrogens at the C-3 and C-4 positions.

The electron-withdrawing nature of the acetyl group at C-2 and the chloro group at C-5 significantly influences the chemical shifts of the remaining ring protons. The proton at C-3 is deshielded by the adjacent acetyl group, while the proton at C-4 is deshielded by the neighboring chlorine atom. This results in two distinct doublets in the aromatic region of the spectrum. The coupling constant between these two protons (³JH3-H4) is typically in the range of 3-4 Hz, characteristic of vicinal coupling in a pyrrole ring.

In ¹³C NMR spectroscopy, the presence of the chloro- and acetyl-substituents similarly affects the carbon chemical shifts. The C-2 and C-5 carbons, directly bonded to the electron-withdrawing groups, are shifted significantly downfield. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the definitive assignment of all proton and carbon signals by correlating protons with their directly attached carbons and with carbons two to three bonds away, respectively. For derivatives with stereocenters, Nuclear Overhauser Effect (NOE) experiments can be employed to determine stereochemistry through the observation of through-space proton-proton interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on the analysis of 2-acetylpyrrole nih.gov and established substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | ~9.0 - 9.5 (broad) | - |

| H-3 | ~6.9 - 7.1 | ~118 - 120 |

| H-4 | ~6.3 - 6.5 | ~110 - 112 |

| C-2 | - | ~133 - 135 |

| C-5 | - | ~128 - 130 |

| C=O | - | ~188 - 190 |

| CH₃ | ~2.4 - 2.5 | ~26 - 28 |

Dynamic NMR for Conformational Analysis and Reaction Kinetics

The C2-C(O) bond in 2-acylpyrroles exhibits restricted rotation, leading to the existence of two primary planar conformers: the O-syn and O-anti rotamers, where the carbonyl oxygen is oriented toward or away from the pyrrole nitrogen, respectively. These conformers can interconvert through rotation around the single bond.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational dynamics. At sufficiently low temperatures, the rate of interconversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each distinct conformer. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single, time-averaged signal.

By analyzing the lineshape of the NMR signals over a range of temperatures, it is possible to determine the kinetic parameters for the rotational process, including the activation energy (ΔG‡). This provides quantitative insight into the conformational flexibility of the molecule and the stability of its rotamers. Such studies are critical for understanding how the molecule's shape influences its interactions and reactivity.

Solid-State NMR for Crystalline Forms and Polymorphism Studies

While solution NMR provides data on the time-averaged state of a molecule, solid-state NMR (SSNMR) spectroscopy offers detailed structural information about molecules in their solid, crystalline state. sigmaaldrich.com This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. sigmaaldrich.com These different polymorphs, while chemically identical, can have distinct molecular conformations and intermolecular packing arrangements within the crystal lattice. nist.gov

Because the crystal structure is lost upon dissolution, solution NMR spectra of different polymorphs are identical. However, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) SSNMR spectra can readily distinguish between them. sigmaaldrich.com The chemical shift of a carbon nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by both the intramolecular conformation and the intermolecular packing. Consequently, different polymorphs of this compound would be expected to produce distinct sets of peaks in a ¹³C CP-MAS spectrum. This non-destructive technique is therefore essential for quality control in pharmaceutical manufacturing and for correlating crystal structure with bulk properties.

Table 2: Illustrative ¹³C Solid-State NMR Chemical Shifts for Hypothetical Polymorphs of this compound

| Carbon Position | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) |

|---|---|---|

| C-2 | 134.1 | 135.5 |

| C-3 | 119.5 | 118.9 |

| C-4 | 111.8 | 112.5 |

| C-5 | 129.2 | 130.1 |

| C=O | 189.0 | 188.4 |

| CH₃ | 27.3 | 26.8 |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Elemental Composition of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the calculation of a unique molecular formula.

For this compound, with the molecular formula C₆H₆ClNO, HRMS is crucial for confirmation. A key feature in the mass spectrum is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct molecular ion peaks: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl. The intensity ratio of these peaks is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule. HRMS can resolve these isotopic peaks and confirm their exact masses, providing unequivocal evidence for the elemental composition.

Table 3: Calculated Exact Masses for Isotopic Molecular Ions of this compound (C₆H₆ClNO)

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₆H₆³⁵ClNO]⁺ | ³⁵Cl | 143.01379 |

| [C₆H₆³⁷ClNO]⁺ | ³⁷Cl | 144.01084 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Connectivity

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. lifesciencesite.com This technique is instrumental in confirming the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or M⁺˙) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation pathways are influenced by the different functional groups on the pyrrole ring. Studies on related 2-substituted pyrrole derivatives show characteristic fragmentation patterns. For this compound, the most probable fragmentation events would include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in a stable acylium ion. This is often a dominant fragmentation pathway for acetyl-substituted compounds.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion can lose a molecule of CO.

Loss of the acetyl radical (•COCH₃): Cleavage of the bond between the pyrrole ring and the carbonyl carbon leads to the formation of a 5-chloro-1H-pyrrolyl cation.

Each of these fragment ions containing the chlorine atom will also exhibit the characteristic 3:1 isotopic pattern, further aiding in structural elucidation.

Table 4: Predicted Major Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

|---|---|---|---|

| 143.01 | [M-CH₃]⁺ | •CH₃ | 128.00 |

| 143.01 | [M-COCH₃]⁺ | •COCH₃ | 100.00 |

| 128.00 | [M-CH₃-CO]⁺ | CO | 100.00 |

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Analysis

Single Crystal X-ray Diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, allowing for a definitive confirmation of the molecule's constitution and conformation.

A successful crystallographic analysis of this compound would reveal:

Molecular Geometry: Confirmation of the planarity of the pyrrole ring and the conformation of the acetyl group relative to the ring.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. A primary interaction would likely be hydrogen bonding between the pyrrole N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule, leading to the formation of chains or ribbons.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), which could further influence and stabilize the crystal packing arrangement.

Absolute Configuration: For chiral derivatives, X-ray diffraction can determine the absolute stereochemistry of the molecule.

Table 5: Typical Bond Lengths and Angles Expected for this compound from X-ray Diffraction

| Bond / Angle | Expected Value |

|---|---|

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| C=O Bond Length | ~1.22 - 1.24 Å |

| N-H···O Hydrogen Bond Distance | ~2.8 - 3.1 Å |

| Pyrrole Ring Angles | ~107 - 110° |

| C2-C(O)-CH₃ Angle | ~118 - 122° |

Table of Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylpyrrole |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural analysis of this compound and its derivatives. These methods provide detailed information on the presence of specific functional groups and offer insights into the nature and extent of intermolecular forces, such as hydrogen bonding, which dictate the supramolecular architecture in the solid state.

The analysis of the vibrational spectra of this compound relies heavily on the well-documented spectra of its parent compound, 2-acetylpyrrole, and related derivatives. Current time information in Bangalore, IN.researchgate.net The key vibrational modes of interest include the N-H stretch, the carbonyl (C=O) stretch, the C-Cl stretch, and various vibrations of the pyrrole ring.

Functional Group Identification

The infrared and Raman spectra are characterized by distinct bands corresponding to the vibrational modes of the molecule's functional groups. The positions of these bands are indicative of the bond strength and the mass of the atoms involved. nih.gov

N-H Group Vibrations: The N-H stretching vibration (νN-H) is one of the most diagnostic peaks. In a non-interacting environment (e.g., a dilute solution in a non-polar solvent), a sharp band for the 'free' N-H stretch is expected in the region of 3400-3500 cm⁻¹. researchgate.net However, the presence of the adjacent acetyl group facilitates strong intermolecular N-H···O=C hydrogen bonding, which causes this band to broaden and shift to a lower frequency (typically 3300-3100 cm⁻¹), a phenomenon well-documented in 2-acetylpyrrole dimers. researchgate.netresearchgate.net The N-H in-plane bending (δN-H) and out-of-plane wagging (γN-H) modes provide further structural confirmation.

Carbonyl (C=O) Group Vibration: The C=O stretching vibration (νC=O) is typically one of the most intense bands in the IR spectrum. For 2-acetylpyrrole, this band appears around 1650-1680 cm⁻¹. researchgate.net The formation of intermolecular hydrogen bonds, where the carbonyl oxygen acts as the hydrogen bond acceptor, weakens the C=O double bond, resulting in a significant redshift (shift to lower wavenumber) of this absorption. researchgate.netsigmaaldrich.com The presence of the electron-withdrawing chlorine atom at the 5-position of the pyrrole ring is expected to inductively pull electron density away from the ring and the acetyl group, which would typically cause a slight blueshift (shift to higher wavenumber) of the C=O frequency compared to the non-chlorinated parent compound.

Pyrrole Ring Vibrations: The pyrrole ring gives rise to a series of characteristic stretching and bending vibrations. C=C and C-N stretching modes are typically observed in the 1400-1550 cm⁻¹ region. thegoodscentscompany.com The C-H stretching vibrations of the aromatic ring protons appear above 3000 cm⁻¹, while the in-plane and out-of-plane bending modes are found at lower frequencies.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. nih.gov While polar bonds like C=O and N-H tend to produce strong signals in the IR spectrum, non-polar or symmetric bonds often yield strong signals in the Raman spectrum. For instance, the C=C vibrations of the pyrrole ring are often more prominent in the Raman spectrum.

Intermolecular Interactions

The most significant intermolecular interaction governing the structure of this compound is hydrogen bonding. The molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement strongly favors the formation of stable, centrosymmetric dimers in the solid state, connected by two N-H···O=C hydrogen bonds. researchgate.netresearchgate.net

Evidence for this dimeric structure is clearly observed in the vibrational spectra:

Redshift of ν(N-H): As noted, the N-H stretching frequency in the solid-state spectrum is significantly lower than that of the free monomer, indicating its involvement in hydrogen bonding.

Redshift of ν(C=O): Correspondingly, the C=O stretching frequency is lowered due to the donation of electron density from the oxygen to the hydrogen atom of the N-H group. chemicalbook.com

Low-Frequency Modes: In the far-infrared and low-frequency Raman spectra, new vibrational modes corresponding to the stretching and bending of the hydrogen bonds themselves may be observed.

By comparing spectra taken in the solid state versus dilute solutions in inert solvents, the magnitude of these frequency shifts can be quantified, providing a measure of the hydrogen bond strength.

Table of Characteristic Vibrational Frequencies

The following table summarizes the expected vibrational frequencies for this compound based on data from 2-acetylpyrrole and related halogenated heterocyclic compounds. Actual values may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Hydrogen Bonded) | N-H | 3300 - 3100 | Broad and strong in IR. Shifted to lower frequency compared to the 'free' N-H (~3450 cm⁻¹) due to strong intermolecular hydrogen bonding. researchgate.net |

| C-H Stretch (Aromatic) | C-H (Pyrrole) | 3150 - 3050 | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | C-H (Methyl) | 2980 - 2870 | Asymmetric and symmetric stretches. |

| C=O Stretch (Hydrogen Bonded) | C=O | 1660 - 1630 | Very strong in IR. Shifted to lower frequency due to hydrogen bonding. May be slightly higher than 2-acetylpyrrole due to the electron-withdrawing Cl atom. researchgate.netsigmaaldrich.com |

| C=C / C-N Ring Stretches | Pyrrole Ring | 1550 - 1400 | Multiple bands of variable intensity, characteristic of the heterocyclic ring structure. thegoodscentscompany.com |

| C-CH₃ Stretch | C-C | 1300 - 1200 | Medium intensity band. |

| C-Cl Stretch | C-Cl | 850 - 600 | Intensity can vary. Position is dependent on coupling with other modes. Expected based on data from other chloro-heterocycles. nih.gov |

Theoretical and Computational Chemistry Studies of 1 5 Chloro 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of 1-(5-chloro-1H-pyrrol-2-yl)ethanone. These calculations provide a detailed picture of the molecule's orbitals and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, appearing as a region of negative potential. Conversely, the hydrogen atom attached to the pyrrole (B145914) nitrogen and the carbon atoms of the pyrrole ring, particularly those adjacent to the electron-withdrawing substituents, would exhibit a more positive potential. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical expected values for a molecule of this nature based on computational studies of similar compounds. Actual values would be dependent on the specific level of theory and basis set used in the calculation.

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of each nucleus. DFT calculations can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. For this compound, the electron-withdrawing nature of the chloro and acetyl groups would cause a downfield shift (higher ppm values) for the protons and carbons of the pyrrole ring compared to unsubstituted pyrrole. The proton on the nitrogen atom is expected to appear as a broad signal at a relatively high chemical shift due to its acidic nature and involvement in hydrogen bonding.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions of absorption bands in the IR spectrum. Key vibrational modes for this compound would include the N-H stretching frequency, typically observed around 3300-3500 cm⁻¹, and the strong C=O stretching frequency of the ketone group, expected in the region of 1650-1700 cm⁻¹. The C-Cl stretching vibration would appear at a lower frequency, generally in the range of 600-800 cm⁻¹. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for pyrrole-H | 6.5 - 7.5 |

| ¹H NMR | δ (ppm) for N-H | 9.0 - 11.0 |

| ¹³C NMR | δ (ppm) for C=O | 180 - 190 |

| IR | ν (cm⁻¹) for N-H stretch | ~3400 |

| IR | ν (cm⁻¹) for C=O stretch | ~1680 |

Note: These predicted values are based on typical ranges observed for similar functional groups and molecular structures in the literature and are subject to variation based on solvent and other experimental conditions.

Conformational Analysis and Potential Energy Surface Exploration

The presence of the acetyl group introduces rotational freedom around the C-C single bond connecting it to the pyrrole ring. This gives rise to different conformations, primarily the s-cis and s-trans rotamers, where the carbonyl oxygen is oriented towards or away from the pyrrole nitrogen, respectively. rsc.org Conformational analysis, through the exploration of the potential energy surface (PES), can determine the relative stabilities of these conformers. For 2-acylpyrroles, the s-cis conformer is often found to be more stable due to favorable intramolecular interactions, such as hydrogen bonding between the N-H group and the carbonyl oxygen. rsc.org The presence of the chlorine atom at the 5-position may introduce steric effects that could influence the rotational barrier and the relative energies of the conformers.

Reaction Mechanism Elucidation via Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, a likely route is the Friedel-Crafts acylation of 5-chloropyrrole. sigmaaldrich.com Theoretical studies can model this electrophilic aromatic substitution reaction. By locating the transition state structures and calculating their energies, the activation energy barrier for the reaction can be determined. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state to the reactants and products, confirming that the identified transition state correctly connects the desired species. This provides a detailed, step-by-step understanding of the bond-forming and bond-breaking processes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. These simulations provide insights into how solvent molecules arrange around the solute and how this affects its conformation and dynamics. mdpi.com For instance, in a protic solvent, the N-H and C=O groups would be involved in hydrogen bonding with solvent molecules, which can influence the conformational preferences and reactivity of the molecule. MD simulations are also crucial for studying intermolecular interactions, such as the formation of dimers through hydrogen bonding between the N-H of one molecule and the carbonyl oxygen of another, a phenomenon observed in the solid state of similar compounds. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. tandfonline.com For derivatives of this compound, QSPR models could be developed to predict various physical, chemical, or biological properties. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for a series of related compounds with known properties, a mathematical model can be constructed to correlate these descriptors with the property of interest. This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. nih.govnih.gov

Rational Design and Synthesis of 1 5 Chloro 1h Pyrrol 2 Yl Ethanone Derivatives for Targeted Applications

Systematic Functionalization of the Pyrrole (B145914) Ring and Impact on Electronic Properties

The electronic characteristics of the 1-(5-chloro-1H-pyrrol-2-yl)ethanone core can be finely tuned through systematic functionalization of the pyrrole ring. The introduction of various substituents at different positions on the pyrrole nucleus can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity, spectroscopic properties, and potential for intermolecular interactions.

The inherent electronic nature of the pyrrole ring is that of a π-electron-rich system. The chlorine atom at the 5-position acts as an electron-withdrawing group through induction, while the acetyl group at the 2-position is also electron-withdrawing. This electronic arrangement makes the remaining positions on the pyrrole ring susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups.

The impact of substituents on the electronic properties of heterocyclic systems like pyrrole is a well-established principle in medicinal and materials chemistry. For instance, the introduction of additional electron-withdrawing groups, such as nitro or cyano groups, would be expected to further decrease the electron density of the pyrrole ring. This modification would likely increase the oxidation potential of the molecule and shift its absorption spectra. Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy moieties, would increase the electron density, potentially lowering the oxidation potential and affecting the molecule's ability to act as an electron donor in charge-transfer complexes.

While specific studies detailing a systematic investigation of substituent effects on the electronic properties of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry provide a strong predictive framework. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of hypothetical derivatives and predict their properties, guiding the synthetic efforts towards molecules with desired electronic characteristics. Research on related substituted chlorins has demonstrated that the position and nature of functional groups dictate the spectral properties of the macrocycle. nih.govambeed.com

Derivatization at the Acetyl Group and its Role in Molecular Recognition

The acetyl group of this compound is a key site for derivatization, enabling the synthesis of a diverse range of compounds with potential applications in molecular recognition. The carbonyl functionality of the acetyl group can readily undergo condensation reactions with various nucleophiles to form new chemical entities with enhanced interactive capabilities.

A significant area of exploration is the synthesis of aroyl hydrazones and chalcones. In a study aimed at identifying new antimicrobial agents, researchers synthesized a series of novel chloropyrrole derivatives, including aroyl hydrazones, from a chloropyrrole core. nih.gov These derivatives were designed through molecular hybridization of common pharmacophores found in naturally occurring antimicrobial agents. nih.gov The resulting compounds were evaluated for their antimicrobial activity, demonstrating that the derivatization of the core structure can lead to potent bioactive molecules. nih.gov This bioactivity is a direct consequence of the molecule's ability to recognize and interact with specific biological targets, such as enzymes or receptors.

The formation of Schiff bases, oximes, and semicarbazones from the acetyl group introduces new hydrogen bonding donors and acceptors, as well as potentially new coordination sites for metal ions. These modifications are crucial for molecular recognition, the process by which molecules selectively bind to one another. For example, the introduction of a hydrazone moiety can provide a platform for coordinating with metal ions or forming multiple hydrogen bonds with a biological receptor. Studies on bioactive peptides and their interaction with enzymes like the angiotensin-converting enzyme highlight the importance of specific chemical interactions for molecular recognition. nih.gov

Furthermore, pyrrole-based structures, in general, have been investigated for their molecular recognition properties. Pyrrole sulfonamides have been synthesized and studied as potential molecular receptors. nih.gov Macrocyclic receptors based on azopyrrole have also been shown to selectively recognize anions like fluoride (B91410). nist.gov These examples underscore the potential of the pyrrole motif, and by extension, derivatives of this compound, to be engineered for specific molecular recognition tasks. The derivatization of the acetyl group is a primary strategy to impart this selectivity.

| Derivative Type | Potential Interaction Sites | Relevance to Molecular Recognition |

| Aroyl Hydrazones | N-H donors, C=O acceptor, aromatic rings | Formation of multiple hydrogen bonds, potential for π-π stacking interactions with biological targets. nih.gov |

| Chalcones | α,β-unsaturated ketone system | Michael acceptor for nucleophilic residues in enzyme active sites, leading to covalent inhibition. nih.gov |

| Schiff Bases | Imine nitrogen (C=N) | Hydrogen bond acceptor, coordination site for metal ions. |

| Oximes | N-OH group | Hydrogen bond donor and acceptor. |

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold can be utilized as a building block for the construction of more complex, fused heterocyclic systems. Such polycyclic structures are of significant interest in medicinal chemistry and materials science due to their often-rigid conformations and unique electronic properties.

The acetyl group and the pyrrole ring's N-H and C-H bonds provide reactive sites for intramolecular cyclization reactions or for condensation with bifunctional reagents to build new rings. A common strategy involves the initial derivatization of the acetyl group to introduce a functionality that can subsequently react with the pyrrole nitrogen or an adjacent carbon atom.

For example, the acetyl group can be converted into a chalcone (B49325), which contains an α,β-unsaturated ketone. This moiety can then undergo a cyclocondensation reaction with a suitable reagent, such as hydrazine (B178648) or a substituted hydrazine, to form a pyrazoline ring fused to the pyrrole core. Similar strategies have been employed in the synthesis of new heterocyclic systems derived from 2-acetylbenzimidazole, where chalcones were condensed with hydrazine to produce pyrazolinyl-benzimidazoles. nih.gov

Another approach involves the reaction of the acetyl group with a reagent that can subsequently react with the pyrrole N-H. For instance, reaction with a malononitrile (B47326) derivative could lead to a Knoevenagel condensation product, which could then be cyclized to form a pyrrolo[1,2-a]pyrimidine (B7980946) system. The synthesis of fused quinoline (B57606) heterocycles through the reaction of 2-chloroquinoline-3-carbonitriles with ethyl mercaptoacetate (B1236969) followed by diazotization or reaction with triethyl orthoformate demonstrates the versatility of using functionalized heterocycles to build complex fused systems. nih.gov

While specific examples of fused systems derived directly from this compound are not prevalent in the literature, the known reactivity of the acetyl group and the pyrrole ring suggests that a wide variety of fused heterocycles are synthetically accessible. These could include pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-c]pyrimidines, and other related polycyclic aromatic systems. The synthesis of such compounds would significantly expand the chemical space around the this compound core, offering new molecular architectures for biological evaluation and materials applications.

Exploration of Polymerization and Oligomerization Pathways for Pyrrole-Based Monomers

Derivatives of this compound can be designed to act as monomers for the synthesis of novel polymers and oligomers. The pyrrole ring is a well-known precursor to conducting polymers, and the functional groups on the monomer can be used to control the properties of the resulting material.

Electrochemical polymerization is a powerful technique for the synthesis of polypyrrole films. maynoothuniversity.ieresearchgate.netacs.orgmdpi.com By applying an oxidizing potential to a solution containing the pyrrole monomer, a polymer film can be deposited onto the electrode surface. The substituents on the pyrrole ring have a profound effect on the polymerization process and the properties of the resulting polymer. For instance, N-substitution on the pyrrole ring can influence the conductivity and redox properties of the polymer. researchgate.netacs.org

A monomer derived from this compound could be electropolymerized to form a functionalized polypyrrole. The chlorine and acetyl substituents would be expected to influence the polymer's electronic properties, solubility, and morphology. The acetyl group, in particular, could serve as a site for post-polymerization modification, allowing for the attachment of other molecules or the tuning of the polymer's surface properties.

Copolymerization offers another avenue to tailor the properties of pyrrole-based polymers. By polymerizing a this compound derivative with other pyrrole monomers or even different types of monomers, copolymers with a combination of properties can be obtained. For example, copolymerization with a more soluble monomer could improve the processability of the resulting material.

The synthesis of pyrrole-based conjugated microporous polymers (CMPs) through the self-polymerization of multi-pyrrole functionalized monomers has also been reported. maynoothuniversity.ie While this approach would require the synthesis of a precursor with multiple this compound units, it opens the door to creating high-surface-area materials with potential applications in catalysis and gas storage.

| Polymerization Technique | Monomer Design Considerations | Potential Polymer Properties |

| Electrochemical Polymerization | Soluble monomer with appropriate oxidation potential. | Conducting, electroactive films with tunable properties based on substituents. maynoothuniversity.ieresearchgate.netacs.orgmdpi.com |

| Chemical Oxidative Polymerization | Monomer stability in the presence of chemical oxidants (e.g., FeCl3). | Bulk synthesis of functionalized polypyrrole powders. |

| Copolymerization | Compatibility of monomer reactivity ratios. | Combination of properties from different monomers, such as improved solubility or specific recognition sites. |

The exploration of these polymerization pathways could lead to the development of new functional materials with applications in sensors, electronic devices, and smart coatings, all derived from the versatile this compound building block.

In Vitro Biological Activity and Mechanistic Hypotheses of 1 5 Chloro 1h Pyrrol 2 Yl Ethanone Derivatives

Structure-Activity Relationship (SAR) Studies in Various Biological Assays

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives related to the pyrrole (B145914) core, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity in various biological assays.

A study on a series of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists revealed critical SAR insights. nih.gov The initial lead compound was modified to explore the impact of replacing a benzyl (B1604629) group with various isosteric groups. The investigation found that substitution with an isobutyl group was the most effective replacement in terms of antagonist activity. nih.gov Furthermore, cyclopentylmethyl and cyclohexylmethyl groups also proved to be effective replacements for the benzyl group. nih.gov Specifically, the cyclohexylmethyl derivative exhibited the lowest metabolic clearance, a desirable pharmacokinetic property. nih.gov Additionally, the introduction of substituents on the benzyl ring of other analogues led to the identification of several high-affinity compounds. nih.gov

In the context of pyrrolo[1,2-a]quinoxaline-based derivatives designed as Sirt6 activators, SAR studies have also been crucial. The synthesis of a series of these molecules with different amino side chains on a pyridine (B92270) ring allowed for a systematic evaluation of their activity. nih.gov These studies help in understanding how different functional groups and their positions on the heterocyclic core influence the desired biological effect, paving the way for the design of more potent and selective agents. nih.gov

Investigations into Molecular Mechanisms of Action in Cellular Systems (In Vitro)

Understanding the molecular mechanisms by which derivatives of 1-(5-chloro-1H-pyrrol-2-yl)ethanone exert their biological effects is crucial for their development as therapeutic agents. In vitro studies in cellular systems have provided valuable insights into their modes of action.

One area of investigation has been the antitumor activity of related pyrrole derivatives. For instance, a study on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a compound, referred to as 1d, with potent anti-proliferative activity against multiple cancer cell lines. nih.gov Mechanistic studies revealed that this compound induces S-phase cell cycle arrest. nih.gov Furthermore, in HCT116 human colon cancer cells, compound 1d was found to preferentially induce DNA damage and activate the p53 tumor suppressor protein, leading to apoptosis that is at least partially dependent on p53. nih.gov

Similarly, while not direct derivatives, the mechanistic evaluation of other heterocyclic compounds provides a framework for potential actions. For example, certain styrylchromones have been shown to induce apoptosis in HL-60 promyelocytic leukemia cells through the activation of both extrinsic and intrinsic pathways, as evidenced by the enhanced enzymatic activity of caspases 3, 8, and 9. nih.gov These findings suggest that pyrrole-based compounds could also mediate their cytotoxic effects through the induction of programmed cell death.

Enzymatic Inhibition/Activation Studies and Ligand-Target Interactions (In Vitro)

The interaction of small molecules with enzymes is a common mechanism of drug action. Derivatives containing the pyrrole scaffold have been investigated for their ability to either inhibit or activate specific enzymes.

A notable example is the discovery of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of Sirt6, a sirtuin enzyme involved in various cellular processes, including DNA repair, metabolism, and inflammation. nih.gov In vitro assays demonstrated that selected compounds from this series could increase the deacetylation activity of Sirt6 by up to 22-fold. nih.gov These compounds exhibited a dose-dependent increase in Sirt6 activity, and docking studies suggested that the protonated nitrogen on the side chain of one of the potent activators forms π-cation interactions with Trp188, stabilizing it within the binding pocket. nih.gov

In addition to enzyme activation, inhibitory activities have also been reported. A study on (2,5-dihydro-1H-pyrrol-1-yl)-2H-chromen-2-ones, which contain a dihydropyrrole ring, assessed their ability to inhibit the activity of soybean lipoxygenase. nih.gov Several of these compounds were found to be effective inhibitors of the enzyme, with some also showing potent inhibition of lipid peroxidation and significant hydroxyl radical scavenging activity. nih.gov This suggests that pyrrole-containing compounds can be designed to target enzymes involved in oxidative stress and inflammation.

| Compound Class | Target Enzyme | Effect | Key Findings |

| Pyrrolo[1,2-a]quinoxaline derivatives | Sirt6 | Activation | Up to 22-fold increase in deacetylation activity; dose-dependent. nih.gov |

| (2,5-dihydro-1H-pyrrol-1-yl)-2H-chromen-2-ones | Soybean Lipoxygenase | Inhibition | Several compounds showed significant inhibitory activity. nih.gov |

| Styrylchromones | Caspases 3, 8, 9 | Activation | Enhanced enzymatic activity, suggesting apoptosis induction. nih.gov |

Antimicrobial Spectrum and Proposed Modes of Action of Derivatives (In Vitro)

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with a pyrrole or pyrrolidinone core, are being explored for their antibacterial potential.

A study focused on the synthesis and biological characterization of 5-oxopyrrolidine derivatives revealed promising and selective antimicrobial activity. nih.gov In particular, compound 21, which features a 5-nitrothiophene substituent, demonstrated significant activity against Gram-positive pathogens. nih.gov Notably, this compound was effective against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those with defined resistance to linezolid (B1675486) and tedizolid. nih.gov The selective nature of its activity suggests a specific mode of action against these challenging pathogens. These findings highlight the potential of 5-oxopyrrolidine derivatives as a scaffold for developing new antimicrobial agents to combat resistant bacterial infections. nih.gov

The proposed modes of action for such compounds are still under investigation but may involve targeting bacterial-specific pathways or structures. The broad diversity of biological activities associated with 2-pyrrolidinone-based natural products, such as the antimicrobial Pyrrocidine A, supports the continued exploration of this chemical space for novel antibacterial drugs. nih.gov

Antifungal and Antiviral Activity Assessments (In Vitro Models)

In addition to antibacterial activity, derivatives of pyrrole-like structures have been evaluated for their potential to combat fungal and viral infections.

In the realm of antifungal research, a study detailed the synthesis and in vitro activity of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride. nih.gov This compound, which is structurally related to the this compound core, demonstrated notable activity against Candida albicans, comparable to the established antifungal agent miconazole. nih.gov This suggests that the 5-chloro-substituted heterocyclic ring is a promising pharmacophore for antifungal drug design.

Regarding antiviral activity, while direct studies on this compound derivatives are limited, research on other nitrogen-containing heterocyclic compounds provides a basis for their potential in this area. For example, pyrazole (B372694) derivatives have been assessed for their antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These studies have shown that certain derivatives can potently inhibit viral replication in vitro. nih.gov Similarly, triazolyl derivatives of the alkaloid lupinine (B175516) have been shown to inhibit the replication of influenza viruses with different antigenic subtypes. researchgate.net These findings underscore the potential of developing pyrrole-based compounds as antiviral agents, warranting further investigation in appropriate in vitro models.

Cytotoxic Activity in Cancer Cell Lines and Associated Molecular Pathways (In Vitro)

The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives containing a pyrrole or pyrrolone core have shown significant cytotoxic activity against various cancer cell lines in vitro.

A screening of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a lead compound with strong anti-proliferative effects on multiple cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer). nih.gov This compound was found to induce S-phase cell cycle arrest and apoptosis. nih.gov The underlying molecular pathway involves the induction of DNA damage and the activation of p53. nih.gov

In another study, a series of 1,6-diaryl pyridin-2(1H)-one analogs were synthesized and evaluated for their antiproliferative activity against SKOV-3 (ovarian cancer) and HepG2 (liver cancer) cell lines. nih.gov Several of these compounds displayed in vitro cytotoxicity comparable to the well-known anticancer drug paclitaxel (B517696) (Taxol). nih.gov Further investigation into their mechanism of action indicated that they induce cell cycle arrest in the G1/M phase in the HepG2 cell line. nih.gov

Additionally, 5-oxopyrrolidine derivatives have been assessed for their anticancer potential against a panel of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A549 (lung), and HepG2 (liver). nih.gov The results from these studies demonstrate that the pyrrolidinone scaffold is a promising starting point for the development of new anticancer drugs. nih.gov

| Derivative Class | Cell Line(s) | IC50/Activity | Molecular Pathway |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative | HCT116, HeLa | Strong anti-proliferative activity | S-phase arrest, DNA damage, p53 activation nih.gov |

| 1,6-diaryl pyridin-2(1H)-one analogs | SKOV-3, HepG2 | Comparable to paclitaxel | G1/M phase arrest in HepG2 nih.gov |

| 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone | WiDr (colon) | IC50 of 16 µM | Inhibition of cell growth researchgate.net |

| 5-oxopyrrolidine derivatives | MCF-7, PC-3, A549, HepG2 | Evaluated for anticancer activity | --- nih.gov |

Applications of 1 5 Chloro 1h Pyrrol 2 Yl Ethanone and Its Derivatives in Materials Science and Catalysis

Optoelectronic Properties: Role in Organic Semiconductors and Luminescent Materials

The pyrrole (B145914) core is a fundamental component in many organic electronic materials due to its aromaticity and electron-rich nature. researchgate.net The introduction of electron-withdrawing groups, such as the chloro and acetyl moieties in 1-(5-chloro-1H-pyrrol-2-yl)ethanone, significantly modifies the electronic structure of the pyrrole ring. This modification can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy in the design of organic semiconductors. mdpi.com

Derivatives of diketopyrrolopyrrole (DPP), which contain a related pyrrole-based core, have been synthesized and characterized as organic semiconductors for thin-film transistors (OTFTs). nih.govresearchgate.net For instance, solution-processable DPP derivatives have demonstrated p-channel characteristics with notable carrier mobilities. nih.gov The presence of electron-withdrawing groups is crucial for tuning the electronic properties of these materials. nih.gov By analogy, the chloro and acetyl groups on this compound can enhance the potential of its derivatives as n-type or ambipolar semiconductors, a class of materials that is less common than p-type semiconductors but essential for the fabrication of complementary circuits.

Furthermore, the pyrrole scaffold is a constituent of many luminescent materials. nih.gov The fluorescence properties of pyrrole derivatives can be finely tuned by altering the substituents on the pyrrole ring. acs.org For example, pyrrolo[1,2-i] Current time information in Bangalore, IN.acs.org phenanthroline derivatives have been investigated as n-type organic semiconductors with direct optical band gap values in the range of 4.17–4.24 eV. mdpi.com The introduction of electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states, which are often associated with interesting photophysical properties, including large Stokes shifts and solvatochromism. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Optoelectronic Properties of Selected Pyrrole-Based Materials

| Compound/Derivative Class | Application | Key Findings |

| Diketopyrrolopyrrole (DPP) derivatives | Organic Thin-Film Transistors (OTFTs) | p-channel characteristics with high carrier mobility. nih.gov |

| Pyrrolo[1,2-i] Current time information in Bangalore, IN.acs.org phenanthrolines | Organic Semiconductors | n-type behavior with optical band gaps around 4.2 eV. mdpi.com |

| Phosphaphenalene-based gold(I) complexes with a pyrrole ring | Luminescent Anticancer Agents | Exhibit marked photophysical properties. nih.gov |

| Pyrroloquinoline derivatives | Blue Luminescent Dyes | High fluorescence efficiency in biological media. |

Catalysis: Development of Ligands and Organocatalysts Based on the Pyrrole Scaffold

The pyrrole nitrogen atom can act as a coordination site for metal ions, making pyrrole derivatives valuable as ligands in transition metal catalysis. The development of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, has been a significant area of research. nih.gov Pyrrole-based pincer ligands have been shown to stabilize various oxidation states of metals like iron and manganese, leading to the formation of active catalyst precursors. nih.govacs.orgacs.org

The electronic properties of the pyrrole ring in these ligands can be modulated by substituents, which in turn influences the catalytic activity of the metal complex. nih.gov The presence of the electron-withdrawing chloro and acetyl groups in this compound would be expected to decrease the electron density at the pyrrole nitrogen. This can affect the metal-ligand bond strength and the redox potential of the metal center, potentially leading to unique catalytic activities. While specific research on ligands derived directly from this compound is limited, the general principles of ligand design suggest its potential utility. For instance, pyrrole-based PNP pincer ligands have been used to synthesize iron complexes that are precursors to new catalysts. nih.gov

In addition to coordination chemistry, the pyrrole motif is also found in organocatalysts. Organocatalysis avoids the use of often expensive and toxic metals. The Paal-Knorr pyrrole synthesis, a classic method for forming pyrroles, can be performed under organocatalytic conditions. nih.gov While this compound itself is a product of such reactions, its derivatives could potentially be designed to act as organocatalysts. For example, the acetyl group could be modified to introduce a chiral center, leading to enantioselective catalysts.

Table 2: Examples of Pyrrole-Based Ligands and Catalysts

| Ligand/Catalyst Type | Metal/Catalyst System | Application |

| Pyrrole-based PNP pincer ligand | Iron complexes | Catalyst precursors. nih.gov |

| Pyrrole-based PNP pincer ligands (RPNP) | Manganese complexes | Potential for catalysis. acs.org |

| Pyrrole-based PSiP pincer ligands | Palladium, rhodium, and platinum complexes | Coordination chemistry. rsc.org |

| Vitamin B1 | Organocatalyst | Paal-Knorr pyrrole synthesis. nih.gov |

Sensing and Detection: Application in Chemical Sensors and Probes

Pyrrole derivatives have been extensively investigated as chemosensors, particularly for the detection of anions. researchgate.net The pyrrole N-H proton can act as a hydrogen bond donor, enabling the recognition of anionic species. The presence of electron-withdrawing groups on the pyrrole ring enhances the acidity of the N-H proton, making it a more effective anion binding site. mdpi.com The acetyl and chloro groups in this compound are both electron-withdrawing, suggesting that this compound and its derivatives could be excellent candidates for anion sensors.

The binding of an anion to a pyrrole-based sensor can be detected through various signal transduction mechanisms, including changes in color (colorimetric sensors) or fluorescence (fluorescent sensors). For example, a fluorescent chemosensor for fluoride (B91410) anions based on a pyrrole-isoxazole derivative has been reported, where the sensing mechanism involves the deprotonation of the pyrrole N-H. nih.gov Similarly, ferrocene-functionalized calix nih.govpyrrole has been used in electrochemical sensors for the detection of anions in aqueous solutions. researchgate.net

Derivatives of this compound could be designed to incorporate a fluorophore, leading to a fluorescent response upon anion binding. The acetyl group provides a convenient handle for further chemical modification to introduce such signaling units. The strong electron-withdrawing nature of the substituents would likely enhance the selectivity and sensitivity of these sensors for specific anions.

Agrochemical Scaffolds: Design of Novel Compounds for Crop Protection (Excluding Efficacy/Safety Data)

The pyrrole ring is a key structural motif in a number of successful agrochemicals, including the insecticide chlorfenapyr (B1668718) and the fungicide fenpiclonil. The development of new crop protection agents is driven by the need to overcome resistance to existing products and to improve environmental profiles. The synthesis of novel pyrrole derivatives is a promising strategy in this field. acs.orgnih.gov

Research has shown that the introduction of different substituents on the pyrrole ring can lead to compounds with a broad spectrum of fungicidal and insecticidal activities. acs.orgnih.govacs.org For example, novel pyrazole-furan and pyrazole-pyrrole carboxamides have been designed as succinate (B1194679) dehydrogenase inhibitors, a key target for fungicides. acs.org The structural features of this compound make it a suitable starting material for the design of compounds that could potentially interact with this or other biological targets in pests and pathogens.

Future Perspectives and Emerging Research Avenues for 1 5 Chloro 1h Pyrrol 2 Yl Ethanone Chemistry

Advancements in Microfluidic and Flow Chemistry Synthesis

The synthesis of highly functionalized pyrroles has historically presented challenges, including issues with yield and regioselectivity. epa.gov Traditional batch synthesis methods can be inefficient, but microfluidic and flow chemistry offer promising alternatives. These technologies provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Flow reactors, with their small footprint per kilogram of product, are advantageous over traditional batch reactors. researchgate.net The application of these continuous-flow systems to the synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone and its derivatives could enable more efficient and scalable production. This is particularly relevant for creating libraries of related compounds for high-throughput screening. Research has already demonstrated the benefits of flow chemistry for other heterocyclic compounds, suggesting a strong potential for its application in pyrrole (B145914) chemistry.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise control over temperature, pressure, and mixing |

| Scalability | Often problematic, with issues in reproducibility acs.org | More straightforward and reproducible scaling |

| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes |

| Efficiency | Can be lower due to side reactions and purification challenges | Higher yields and purity often observed |

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.compremierscience.com For this compound, these computational tools can be used to design and predict the properties of novel derivatives. By analyzing vast datasets of chemical structures and biological activities, ML models can identify promising new molecules with desired therapeutic effects. nih.gov

Exploration of Novel Reactivity and Unconventional Reaction Conditions

The exploration of novel reactivity and unconventional reaction conditions is a key area for future research. The presence of the chloro- and acetyl- groups on the pyrrole ring of this compound offers multiple sites for chemical modification. Recent advances in catalysis, such as photoredox and electrochemical methods, provide new opportunities for the functionalization of pyrrole rings under mild conditions. nih.gov

For example, visible-light photoredox catalysis has been successfully used for the synthesis of functionalized pyrroles from aldehydes and aryl azides. nih.gov The application of such methods to this compound could lead to the development of new, efficient synthetic routes to complex molecules. Furthermore, the use of environmentally benign catalysts and solvents is a growing trend in organic synthesis, and research into greener methods for modifying this compound is expected to increase. nih.gov

Interdisciplinary Applications and Cross-Functional Research Collaborations

The unique properties of pyrrole derivatives make them valuable in a wide range of fields beyond medicine. biosynce.comchemicalbook.com The pyrrole scaffold is found in materials science, particularly in the development of conducting polymers and organic dyes. biosynce.comnih.gov The specific characteristics of this compound, such as its halogenated nature, may lead to novel applications in areas like materials science and agrochemicals.

Cross-functional collaborations between chemists, biologists, material scientists, and computational scientists will be crucial for unlocking the full potential of this compound. For instance, collaborations could lead to the development of new pyrrole-based materials with tailored electronic or optical properties for use in flexible electronics or energy storage. biosynce.com The versatility of the pyrrole ring suggests that interdisciplinary research will continue to uncover new and unexpected applications. researcher.life

Challenges and Opportunities in Scaling Up Synthesis and Characterization

Despite the promise of new synthetic methods, scaling up the production of this compound and its derivatives presents both challenges and opportunities. Reproducibility is a common issue when moving from laboratory-scale to large-scale synthesis. acs.org However, the increasing demand for pyrrole-containing compounds for various applications provides a strong incentive to overcome these challenges.

Optimizing reaction conditions to allow for the synthesis of large quantities without a decrease in yield or purity is a key area of focus. acs.org Advances in purification techniques and analytical methods are also needed to support large-scale production. High-throughput characterization techniques can help to accelerate the analysis of compound libraries, providing valuable data for structure-activity relationship studies and further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.